molecular formula C14H9BrO3 B8484795 2-Bromo-7-methoxy-9H-xanthen-9-one

2-Bromo-7-methoxy-9H-xanthen-9-one

Cat. No.: B8484795
M. Wt: 305.12 g/mol
InChI Key: ISLCWZKRUNWFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-7-methoxy-9H-xanthen-9-one is a useful research compound. Its molecular formula is C14H9BrO3 and its molecular weight is 305.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9BrO3

Molecular Weight

305.12 g/mol

IUPAC Name

2-bromo-7-methoxyxanthen-9-one

InChI

InChI=1S/C14H9BrO3/c1-17-9-3-5-13-11(7-9)14(16)10-6-8(15)2-4-12(10)18-13/h2-7H,1H3

InChI Key

ISLCWZKRUNWFMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sulfuric acid (41 ml, 765 mmol) was added to 2-(4-bromophenoxy)-5-methoxybenzoic acid (3750 mg, 12 mmol) at RT. The reaction mixture was stirred at 60° C. for 60 min. LCMS showed complete reaction. The reaction mixture was cooled to rt and poured slowly over stirred mixture of ice and water (100 ml). The tan precipitate was filtered and washed with water (3×30 ml), twice with 30 ml of 0.5N NaOH, and with water again. The residue was recrystallized from 40 ml THF to give the title compound. MS m/z=307.2 [M+H]+. Calc'd for C14H9BrO3: 305.1.
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
3750 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-(4-bromophenoxy)-5-methoxybenzoic acid (530 g, 1.6401 mol) was added sulfuric acid (1.6 lit, 3 vol.) at RT. The resulting dark mixture was heated to 60 C. TLC showed complete conversion of starting material to product after about 1 hr. The brown solution was cooled to RT and poured onto ice with manual stirring. The resulting tan precipitate was collected by filtration, washed with water, 1N NaOH (2.0 lit) solution and finally with 800 mL of ethanol & stirred in 2 liters of acetone & filtered. The solids were dried under vacuum to afford 1.3 kg (68.85%) of the titled compounds as a white solid. MS m/z=307.0 [M+H]+. Calc'd for C14H9BrO3: 305.1.
Quantity
530 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
68.85%

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